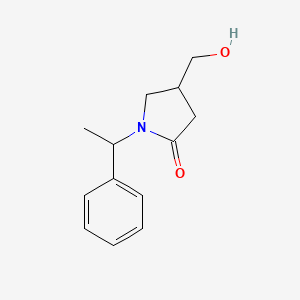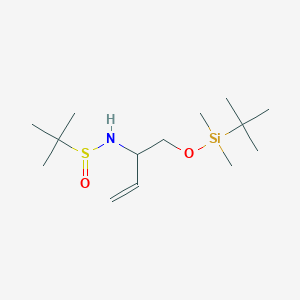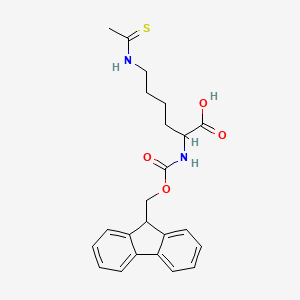
6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Na-Fmoc-Ne-thioacetyl-L-lysine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a thioacetyl group at the epsilon-amino group of the lysine residue. This compound is valuable in the field of biochemistry and molecular biology for the synthesis of peptides and proteins with specific modifications.
準備方法
Synthetic Routes and Reaction Conditions
Na-Fmoc-Ne-thioacetyl-L-lysine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the following steps:
Fmoc Protection: The alpha-amino group of L-lysine is protected with the Fmoc group.
Thioacetylation: The epsilon-amino group is then modified with a thioacetyl group using reagents such as thioacetic acid or its derivatives.
Coupling: The protected lysine derivative is coupled to a resin for SPPS.
Chain Elongation: The peptide chain is elongated by sequential addition of amino acids.
Cleavage and Deprotection: The final peptide is cleaved from the resin and deprotected to yield Na-Fmoc-Ne-thioacetyl-L-lysine.
Industrial Production Methods
Industrial production of Na-Fmoc-Ne-thioacetyl-L-lysine follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to ensure efficiency and consistency. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to verify the purity of the final product .
化学反応の分析
Types of Reactions
Na-Fmoc-Ne-thioacetyl-L-lysine undergoes various chemical reactions, including:
Substitution Reactions: The thioacetyl group can be substituted with other functional groups.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amino group.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Thioacetyl Substitution: Reagents like hydroxylamine can be used to substitute the thioacetyl group.
Major Products Formed
Fmoc-Deprotected Lysine: Removal of the Fmoc group yields the free amino form of lysine.
Substituted Lysine Derivatives: Substitution of the thioacetyl group results in various lysine derivatives.
科学的研究の応用
Na-Fmoc-Ne-thioacetyl-L-lysine has several applications in scientific research:
Peptide Synthesis: It is used in the synthesis of peptides with specific modifications for studying protein-protein interactions.
Bioconjugation: The thioacetyl group allows for the attachment of various biomolecules, facilitating the study of biological processes.
Drug Development: Modified peptides containing Na-Fmoc-Ne-thioacetyl-L-lysine are explored for therapeutic applications.
Structural Biology: It aids in the structural analysis of proteins by providing specific sites for labeling and modification.
作用機序
The mechanism of action of Na-Fmoc-Ne-thioacetyl-L-lysine is primarily related to its role in peptide synthesis. The Fmoc group protects the alpha-amino group during synthesis, preventing unwanted reactions. The thioacetyl group provides a reactive site for further modifications or conjugation with other molecules. These modifications allow researchers to create peptides with precise structural and functional properties .
類似化合物との比較
Similar Compounds
Na-Fmoc-Ne-biotinyl-L-lysine: Similar in structure but contains a biotin group instead of a thioacetyl group.
Fmoc-Lys(Boc)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of a thioacetyl group.
Fmoc-Lys(Me₃Cl)-OH: Contains a trimethylammonium chloride group instead of a thioacetyl group.
Uniqueness
Na-Fmoc-Ne-thioacetyl-L-lysine is unique due to the presence of the thioacetyl group, which provides a specific site for further chemical modifications. This makes it particularly useful in applications requiring precise control over peptide structure and function .
特性
分子式 |
C23H26N2O4S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H26N2O4S/c1-15(30)24-13-7-6-12-21(22(26)27)25-23(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,30)(H,25,28)(H,26,27) |
InChIキー |
KGWUZOOAQWJKKA-UHFFFAOYSA-N |
正規SMILES |
CC(=S)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



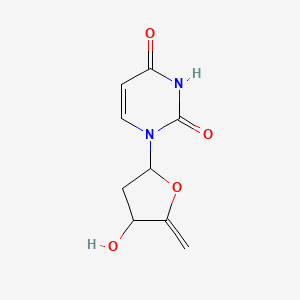
![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)

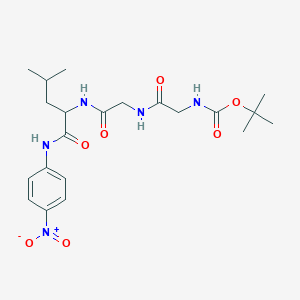
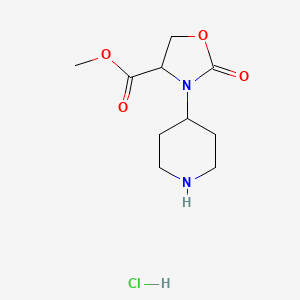
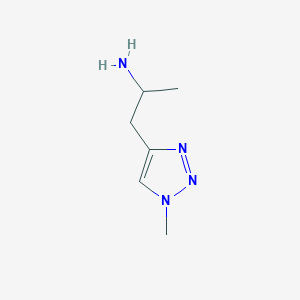
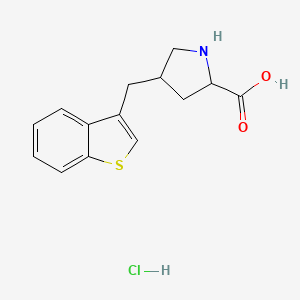

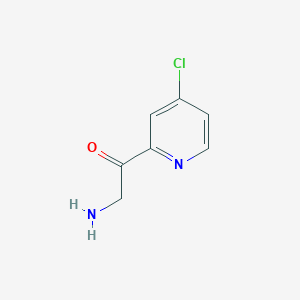
![4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12104846.png)

